molecular formula C7H9BrN2 B14900589 5-Bromo-1-cyclopropyl-3-methyl-1H-pyrazole

5-Bromo-1-cyclopropyl-3-methyl-1H-pyrazole

Cat. No.: B14900589
M. Wt: 201.06 g/mol
InChI Key: QGOPJLYZXBPSTR-UHFFFAOYSA-N
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Description

5-Bromo-1-cyclopropyl-3-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-cyclopropyl-3-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, followed by bromination . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized using bromine to yield the desired pyrazole .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-cyclopropyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide and potassium permanganate can be used.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds with potential biological activities .

Scientific Research Applications

5-Bromo-1-cyclopropyl-3-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-cyclopropyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methyl-1H-pyrazole
  • 4-Bromo-1-cyclopropyl-5-methyl-1H-pyrazole
  • 3,5-Dibromo-1-cyclopropyl-1H-pyrazole

Uniqueness

5-Bromo-1-cyclopropyl-3-methyl-1H-pyrazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

5-bromo-1-cyclopropyl-3-methylpyrazole

InChI

InChI=1S/C7H9BrN2/c1-5-4-7(8)10(9-5)6-2-3-6/h4,6H,2-3H2,1H3

InChI Key

QGOPJLYZXBPSTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)Br)C2CC2

Origin of Product

United States

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